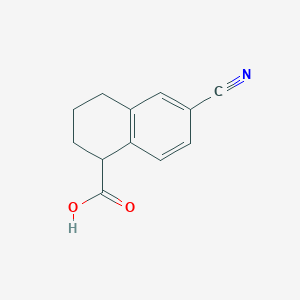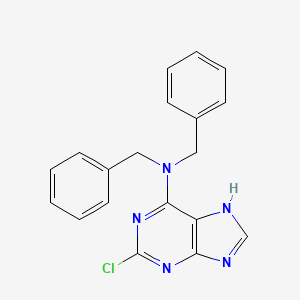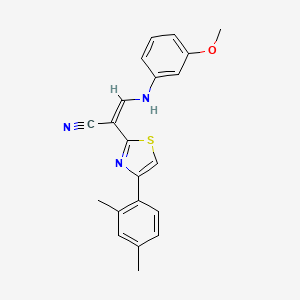
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3OS and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related acrylonitrile derivatives, such as those involving thiadiazole and thiazol moieties, is a significant area of research. For instance, Frolov et al. (2005) explored the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the versatility of acrylonitrile compounds in organic synthesis (Frolov et al., 2005). Such synthetic strategies highlight the compound's relevance in developing new chemical entities with potential pharmaceutical applications.
Material Science Applications
In materials science, the modification of polymers through the inclusion of acrylonitrile derivatives has been investigated for enhancing material properties. Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including derivatives similar to the compound . This modification aimed to increase the hydrogels' swelling degree and thermal stability, indicating the role of such compounds in developing advanced materials with potential medical applications (Aly & El-Mohdy, 2015).
Pharmaceutical Research
In the pharmaceutical domain, the structural modification of acrylonitrile derivatives to enhance antimicrobial activity is another avenue of research. The study by Cuervo-Rodríguez et al. (2019) on cationic methacrylic polymers showcases the investigation into the antimicrobial properties of polymers modified with acrylonitrile derivatives. Such research underlines the potential of acrylonitrile derivatives in creating new antimicrobial agents and coatings, contributing to the development of new strategies for combating microbial resistance (Cuervo-Rodríguez et al., 2019).
Optical and Electronic Applications
The exploration of acrylonitrile derivatives in optical materials is exemplified by the work of Anandan et al. (2018), who synthesized thiophene dyes incorporating acrylonitrile for enhanced nonlinear optical limiting. This research indicates the compound's relevance in developing optoelectronic devices, highlighting its potential in protecting optical sensors and human eyes from intense light sources (Anandan et al., 2018).
properties
IUPAC Name |
(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-7-8-19(15(2)9-14)20-13-26-21(24-20)16(11-22)12-23-17-5-4-6-18(10-17)25-3/h4-10,12-13,23H,1-3H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVVIWVFERGACH-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


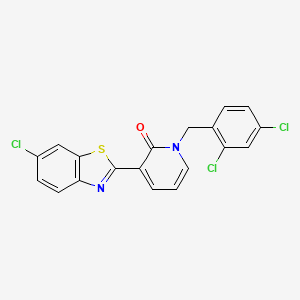
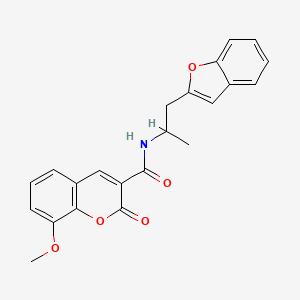
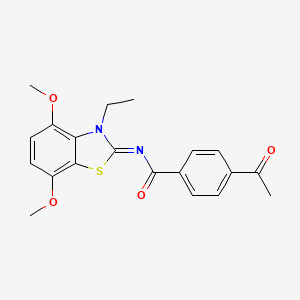
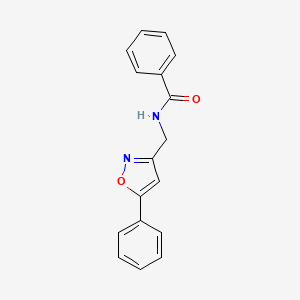
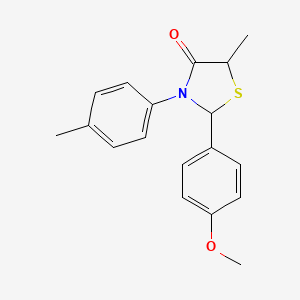
![N~2~-butyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B2596171.png)
![2,2-Dimethyl-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2596174.png)
![1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2596179.png)
![1-(3-chloro-4-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2596180.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2596182.png)
